4-Oxo-N-(4-hydroxyphenyl)retinamide, also known as 4-oxo-4-HPR, is a polar metabolite of the synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide). This compound has garnered attention due to its potent anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines and its effectiveness against fenretinide-resistant cells. The compound is classified under retinoids, which are derivatives of vitamin A known for their role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
The synthesis of 4-oxo-N-(4-hydroxyphenyl)retinamide typically involves the oxidation of fenretinide using various oxidizing agents. Common methods include:
The synthesis process often requires careful control of reaction parameters such as temperature and pH to ensure high yield and purity. For instance, the final purification step may involve silica gel preparative thin-layer chromatography .
The molecular formula for 4-oxo-N-(4-hydroxyphenyl)retinamide is . The compound features a retinoid backbone with specific functional groups that enhance its biological activity.
Key structural data include:
4-Oxo-N-(4-hydroxyphenyl)retinamide participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-oxo-N-(4-hydroxyphenyl)retinamide involves multiple pathways:
Relevant chemical properties include:
The primary scientific uses of 4-oxo-N-(4-hydroxyphenyl)retinamide include:
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) was first identified as a significant polar metabolite of the synthetic retinoid fenretinide (4-HPR) during pharmacokinetic studies in cancer patients. Initial detection occurred in plasma samples from subjects enrolled in phase III clinical trials investigating 4-HPR for ovarian cancer prevention, where it was noted as an unidentified metabolite with distinctive chromatographic properties [6]. Subsequent mass spectrometric analysis in 2004 definitively characterized its structure as an oxidized derivative of 4-HPR featuring a ketone modification at the 4-position of the cyclohexene ring [6]. This metabolic transformation was concurrently discovered in in vitro models using A2780 human ovarian carcinoma cells chronically exposed to 4-HPR. Crucially, research revealed that its formation was mediated by cytochrome P450 26A1 (CYP26A1)—an enzyme induced by 4-HPR treatment itself—and was further potentiated in cells expressing retinoic acid receptor beta (RARβ) [6]. Unlike the major metabolite N-(4-methoxyphenyl)retinamide (4-MPR), which predominates in rodents and demonstrates minimal cytotoxicity, 4-oxo-4-HPR emerged as a human-relevant metabolite with potent intrinsic anticancer properties [8] [9].
Table 1: Key Fenretinide Metabolites and Their Biological Significance
Metabolite | Primary Species | Relative Abundance in Plasma | Cytotoxic Potential | Formation Pathway |
---|---|---|---|---|
4-oxo-N-(4-hydroxyphenyl)retinamide | Humans | Moderate (0.52 ± 0.17 µM) | High (2-4x > 4-HPR) | CYP26A1 oxidation |
N-(4-methoxyphenyl)retinamide (4-MPR) | Humans/Rodents | High (1.13 ± 0.85 µM) | Low/Non-cytotoxic | O-methylation |
4-HPR glucuronide | Humans | Variable | Not characterized | UDP-glucuronosyltransferases |
4-oxo-4-HPR occupies a unique niche within the synthetic retinoid landscape due to its distinct mechanism of action and enhanced potency. Classical retinoids like all-trans retinoic acid (ATRA) primarily exert effects through nuclear RAR/RXR receptor binding, modulating gene transcription related to differentiation and apoptosis [10]. While its parent compound 4-HPR also engages RAR-independent pathways, 4-oxo-4-HPR diverges fundamentally. It retains the ability to induce reactive oxygen species (ROS) generation—a shared trait with 4-HPR—but uniquely acquires potent antimicrotubule activity, inhibiting tubulin polymerization and causing mitotic arrest [1] [12]. This dual mechanism positions it as a "hybrid" agent bridging retinoid-like signaling and classical antimitotic chemotherapy. Its significance is amplified by its ability to overcome 4-HPR resistance in various cancer cell lines and exhibit synergistic effects when combined with 4-HPR itself [1] [3]. Furthermore, its metabolic origin within tumor cells expressing CYP26A1 suggests potential for intratumoral activation, differentiating it from administered parent drugs [6] [8].
Table 2: Comparative Features of 4-oxo-4-HPR and Related Retinoids
Feature | All-trans Retinoic Acid (ATRA) | Fenretinide (4-HPR) | 4-oxo-4-HPR |
---|---|---|---|
Primary Mechanism | RAR/RXR binding (Transcriptional) | ROS, Ceramide, RAR-independent | ROS + Antimicrotubule |
Metabolic Origin | Endogenous | Administered drug | Metabolite of 4-HPR |
Resistance Overcome | Limited (P-glycoprotein efflux) | Emerging resistance | Active vs. 4-HPR resistant cells |
Relative Potency (IC50) | Variable (Cell type dependent) | Reference (1x) | 2-4x lower IC50 than 4-HPR |
Key Molecular Target | Nuclear receptors | Multiple (ROS, Ceramide) | Tubulin polymerisation, ROS |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7